A Technical Guide to the Chemical Properties of 4-Chloro-3-methylphenyl isocyanate
A Technical Guide to the Chemical Properties of 4-Chloro-3-methylphenyl isocyanate
This document provides an in-depth analysis of 4-Chloro-3-methylphenyl isocyanate (CAS No. 51488-20-1), a highly reactive aromatic isocyanate. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind the compound's chemical behavior, its practical applications in synthesis, and the critical safety protocols required for its handling.
Molecular Identity and Physicochemical Characteristics
4-Chloro-3-methylphenyl isocyanate is an organic compound featuring a phenyl ring substituted with a chloro group, a methyl group, and a highly reactive isocyanate functional group.[1] Its unique substitution pattern makes it a valuable, specialized building block in organic synthesis.
The IUPAC name for this compound is 1-chloro-4-isocyanato-2-methylbenzene.[2] The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring influences the reactivity of the isocyanate moiety, a critical consideration for synthetic planning.
Molecular Structure
The structural arrangement of 4-Chloro-3-methylphenyl isocyanate is fundamental to its chemical properties. The isocyanate group's linear N=C=O arrangement and the substitution on the benzene ring are key features.
Caption: Molecular structure of 4-Chloro-3-methylphenyl isocyanate.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while data for related isomers is available, specific experimental values for the melting and boiling points of this exact compound are not consistently reported in public databases.
| Property | Value | Source(s) |
| CAS Number | 51488-20-1 | [1][2] |
| Molecular Formula | C₈H₆ClNO | [1][2] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| Appearance | Low-melting solid or liquid | [3][4] |
| Odor | Acrid | [4] |
| Refractive Index (n20/D) | 1.558 | [1] |
| Purity | Typically ≥97% |
*Data reported for the related isomer 3-Chloro-4-methylphenyl isocyanate (CAS 28479-22-3) and is considered indicative.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-3-methylphenyl isocyanate.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band located in the range of 2250-2275 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. Additional peaks corresponding to C-H stretching of the aromatic ring and methyl group, as well as C=C aromatic ring stretches, will also be present.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the three protons of the methyl group. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-7.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and methyl substituents. The methyl group will present as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon of the isocyanate group is highly deshielded and will appear significantly downfield (typically >120 ppm). The six aromatic carbons will resonate in the aromatic region, and the methyl carbon will be the most upfield signal.
-
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (approximately 167.6 g/mol ).[2] The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak at roughly one-third the intensity of the M⁺ peak).
Chemical Reactivity and Mechanisms
The chemistry of 4-Chloro-3-methylphenyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group. This group readily reacts with a wide range of nucleophiles, particularly those containing an active hydrogen atom. These reactions are typically exothermic and can be vigorous.[3][4]
Reactions with Nucleophiles
The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
Caption: General reaction pathways of 4-Chloro-3-methylphenyl isocyanate.
-
Reaction with Amines: The reaction with primary or secondary amines is extremely rapid and results in the formation of substituted ureas.[5] This reaction is fundamental to the use of isocyanates in synthesizing a vast array of compounds, including many pharmaceutically active molecules.
-
Reaction with Alcohols: In the presence of an alcohol, 4-Chloro-3-methylphenyl isocyanate forms a urethane (also known as a carbamate). This reaction is generally slower than the reaction with amines and often requires catalysis by a tertiary amine or an organometallic compound to proceed at a practical rate.[5]
-
Reaction with Water: Isocyanates are moisture-sensitive.[6] They react with water to form an unstable carbamic acid intermediate, which rapidly decomposes to yield the corresponding primary amine (4-chloro-3-methylaniline) and carbon dioxide gas.[3][7] The liberated amine is highly nucleophilic and can immediately react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. This reaction is problematic during storage, as the evolution of CO₂ can lead to dangerous pressure buildup in sealed containers.[7]
Incompatible Materials
Due to its high reactivity, 4-Chloro-3-methylphenyl isocyanate is incompatible with many substance classes, including:
-
Strong oxidizing agents[8]
Application in Synthesis: A Methodological Perspective
The utility of 4-Chloro-3-methylphenyl isocyanate lies in its ability to serve as a robust electrophilic partner for introducing the 4-chloro-3-methylphenylcarbamoyl moiety into a molecule. This is particularly relevant in drug discovery, where substituted ureas are a common structural motif. For instance, the closely related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a crucial intermediate in the synthesis of the multi-kinase inhibitor drug, sorafenib.[9][10] This underscores the importance of this class of reagents in constructing complex, biologically active molecules.
Experimental Protocol: Synthesis of N-(4-chloro-3-methylphenyl)-N'-(benzyl)urea
This protocol provides a representative, self-validating workflow for the synthesis of a substituted urea, a common application for this reagent. The causality for each step is explained to ensure both reproducibility and understanding.
Objective: To synthesize a disubstituted urea by reacting 4-Chloro-3-methylphenyl isocyanate with benzylamine.
Materials:
-
4-Chloro-3-methylphenyl isocyanate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 4-Chloro-3-methylphenyl isocyanate (e.g., 5.0 g, 29.8 mmol). Anhydrous DCM (100 mL) is added, and the flask is sealed with a septum and placed under a positive pressure of nitrogen.
-
Nucleophile Preparation: In a separate flask, benzylamine (3.19 g, 29.8 mmol) is dissolved in anhydrous DCM (50 mL). This solution is transferred to an addition funnel.
-
Controlled Addition: The flask containing the isocyanate solution is cooled to 0 °C using an ice-water bath. The benzylamine solution is then added dropwise from the addition funnel over a period of 30 minutes with vigorous stirring.
-
Causality: The reaction between an isocyanate and an amine is highly exothermic.[4] Slow, controlled addition at a reduced temperature is a crucial safety measure to manage the reaction rate and prevent a dangerous thermal runaway.
-
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase), checking for the complete consumption of the limiting reagent (isocyanate).
-
Causality: TLC provides a simple, real-time method to validate the completion of the reaction, ensuring that the process is not terminated prematurely.
-
-
Work-up: Upon completion, the reaction is quenched by the slow addition of 20 mL of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM (2x 50 mL).
-
Purification: The combined organic layers are washed with brine (1x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure product.
-
Causality: The aqueous work-up removes any water-soluble components, while drying and concentration isolate the crude product. Final purification is necessary to remove any side products and unreacted starting materials, ensuring the final compound meets the high-purity standards required for research and development.
-
Safety, Handling, and Storage
4-Chloro-3-methylphenyl isocyanate is a hazardous chemical that requires strict safety protocols.
-
Toxicity: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] Inhalation can be fatal and may cause severe irritation to the respiratory tract.[2][11]
-
Irritation and Sensitization: The compound is a severe skin and eye irritant.[11] Crucially, like many isocyanates, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms upon inhalation, which can be permanent.[2][12]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[3] An emergency eyewash station and safety shower must be readily accessible.[8]
-
Storage: The compound must be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3] Containers should be tightly sealed, and it is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]
Conclusion
4-Chloro-3-methylphenyl isocyanate is a potent and versatile chemical reagent with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is derived directly from the predictable yet powerful reactivity of the isocyanate functional group. However, this same reactivity necessitates a thorough understanding of its chemical properties and strict adherence to rigorous safety and handling protocols. By appreciating both its synthetic power and its inherent hazards, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
-
Stenutz, R. 4-chloro-3-methylphenyl isocyanate. [Online] Available at: [Link]
-
PubChem. 4-Chloro-3-methylphenyl isocyanate | C8H6ClNO | CID 11400996. [Online] Available at: [Link]
-
Georganics. 4-Chloro-3-methylphenyl isocyanate - High purity. [Online] Available at: [Link]
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. [Online] Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. [Online] Available at: [Link]
-
PubChem. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832. [Online] Available at: [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. [Online] Available at: [Link]
-
LANXESS. Product Safety Assessment: 4-Chloro-3-methylphenol. [Online] Available at: [Link]
- Google Patents. WO 2009/111061 A1.
-
New Jersey Department of Health. HAZARD SUMMARY - 3-CHLORO-4-METHYL PHENYL ISOCYANATE. [Online] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates - Hazard Recognition. [Online] Available at: [Link]
-
Ren, Y. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Online] Available at: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]
-
EXCLI Journal. INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. [Online] Available at: [Link]
-
AUB ScholarWorks. A Kinetic Study of the reaction between Phenyl Isocyanate and Aniline in various Solvents. [Online] Available at: [Link]
-
NIST WebBook. 3-Chloro-4-methylphenylisocyanate. [Online] Available at: [Link]
-
Georganics. 4-Chloro-3-methylphenyl isocyanate - Hohe reinheit. [Online] Available at: [Link]
-
Poliuretanos. 1.2.1 - Isocyanate Reactions. [Online] Available at: [Link]
Sources
- 1. 4-chloro-3-methylphenyl isocyanate [stenutz.eu]
- 2. 4-Chloro-3-methylphenyl isocyanate | C8H6ClNO | CID 11400996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. poliuretanos.net [poliuretanos.net]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 10. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Chloro-3-methylphenyl isocyanate - High purity | EN [georganics.sk]
- 12. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]






